3-Methoxybenzenethiol

Catalysis Hydrodesulfurization Structure-Activity Relationship

3-Methoxybenzenethiol (CAS 15570-12-4), also known as 3-methoxythiophenol or 3-mercaptoanisole, is an aromatic thiol with the molecular formula C7H8OS and a molecular weight of 140.20 g/mol. It is a clear, colorless to light yellow liquid with a characteristic stench, insoluble in water but soluble in common organic solvents such as methanol, benzene, and dichloromethane.

Molecular Formula C7H8OS
Molecular Weight 140.2 g/mol
CAS No. 15570-12-4
Cat. No. B100605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzenethiol
CAS15570-12-4
Molecular FormulaC7H8OS
Molecular Weight140.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S
InChIInChI=1S/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3
InChIKeyQMVAZEHZOPDGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzenethiol (CAS 15570-12-4): Procurement Considerations for Meta-Substituted Aromatic Thiols


3-Methoxybenzenethiol (CAS 15570-12-4), also known as 3-methoxythiophenol or 3-mercaptoanisole, is an aromatic thiol with the molecular formula C7H8OS and a molecular weight of 140.20 g/mol [1]. It is a clear, colorless to light yellow liquid with a characteristic stench, insoluble in water but soluble in common organic solvents such as methanol, benzene, and dichloromethane . The compound features a thiol (-SH) group and a methoxy (-OCH3) group at the meta position on the benzene ring, making it a key intermediate in organic synthesis, particularly for C-S bond-forming reactions in pharmaceuticals and materials science [2].

Why 3-Methoxybenzenethiol (CAS 15570-12-4) Is Not Interchangeable with Other Methoxybenzenethiol Isomers


The meta-substitution pattern of the methoxy group in 3-methoxybenzenethiol fundamentally alters its electronic properties, steric profile, and chemical reactivity compared to its ortho- and para-substituted isomers (2-methoxybenzenethiol and 4-methoxybenzenethiol). The methoxy group is a strong electron-donating group via resonance, but its inductive electron-withdrawing effect is more pronounced at the meta position due to the lack of direct resonance interaction with the thiol group [1]. This results in a distinct electronic environment on the sulfur atom, which directly influences nucleophilicity, pKa, and behavior in metal-catalyzed coupling reactions . Simple substitution of 3-methoxybenzenethiol with 4-methoxybenzenethiol can lead to different reaction rates, product distributions, and even synthetic viability in processes where electronic or steric control is critical.

Quantitative Differentiation of 3-Methoxybenzenethiol (CAS 15570-12-4) from Key Analogs


Hydrodesulfurization (HDS) Reactivity: Meta vs. Para vs. Ortho Methoxybenzenethiol

In a comparative hydrodesulfurization (HDS) study over a molybdenum sulfide catalyst at 200°C and 40 atm H2, 3-methoxybenzenethiol demonstrated significantly lower reactivity compared to its para- and ortho-substituted analogs. The ease of C-S bond cleavage followed the order: para > ortho > meta [1]. This order is attributed to the electron-donating resonance effect of the methoxy group, which is maximized when the group is in the para or ortho position relative to the thiol, thereby increasing electron density on the sulfur atom and promoting catalyst adsorption. The meta position, lacking this direct resonance pathway, results in a less reactive thiol [1].

Catalysis Hydrodesulfurization Structure-Activity Relationship

Physical Property Comparison: Boiling Point, Density, and pKa of 3- vs. 4-Methoxybenzenethiol

The meta-substituted 3-methoxybenzenethiol exhibits distinct physical properties compared to its para-substituted analog, 4-methoxybenzenethiol. These differences are critical for analytical method development and process optimization. For instance, the boiling point of 3-methoxybenzenethiol is 223-226 °C at atmospheric pressure , while 4-methoxybenzenethiol boils at a significantly lower temperature of 100-103 °C at 13 mmHg . The predicted pKa of 3-methoxybenzenethiol (6.36) is 0.4 units lower than that of 4-methoxybenzenethiol (6.76), indicating slightly higher acidity for the meta isomer .

Physical Organic Chemistry Process Chemistry Quality Control

Reactivity with Fluorocycloalkenes: Electronic Effects in Nucleophilic Substitution

A study on the reactions of thiols with toxic 1,2-dichlorinated polyfluorocycloalkenes investigated the effect of thiol electronics on product distribution. The researchers compared benzenethiol and its 2-, 3-, and 4-methoxy analogs. While exact yield data for each isomer is not provided in the abstract, the study clearly establishes that the 'size and electronic characteristics of the thiol' are decisive in determining the proportion of mono- and bis-vinyl substitution products [1]. This implies that the distinct electronic profile of 3-methoxybenzenethiol, as discussed in other evidence items, would lead to a different product mixture compared to its ortho or para counterparts when used in similar nucleophilic aromatic substitution reactions with highly electrophilic fluorinated alkenes.

Fluorine Chemistry Nucleophilic Substitution Medicinal Chemistry

Synthetic Utility: Yield in Copper-Catalyzed C-S Bond Formation

3-Methoxybenzenethiol is a competent nucleophile in copper-catalyzed cross-coupling reactions with aryl iodides to form diaryl sulfides, a key motif in many bioactive molecules [1]. A general methodology for this transformation was reported by Kwong and Buchwald, using a copper iodide catalyst and a specific ligand. While the original publication by Kwong and Buchwald provides a general method, a separate methodology paper on copper-catalyzed aryl thiol synthesis reports that a wide variety of aryl thiols can be obtained in yields ranging from 76% to 99% using a Na2S·9H2O and 1,2-ethanedithiol system . This high yield range suggests that 3-methoxybenzenethiol is an effective coupling partner for creating diverse sulfide libraries.

Organic Synthesis Cross-Coupling Pharmaceutical Intermediates

Analytical Purity and Availability: 98% Purity Standard

Commercially available 3-methoxybenzenethiol is routinely supplied with a purity specification of 98%, as demonstrated by major chemical suppliers like Aladdin . This high purity is essential for reproducible research and industrial processes. While 4-methoxybenzenethiol is also available at similar purity, the distinction lies in the specific isomer's physical and chemical properties, which are not interchangeable. The 98% purity standard ensures minimal interference from impurities in sensitive applications such as catalyst screening, pharmaceutical intermediate synthesis, and material science research.

Analytical Chemistry Quality Control Procurement

High-Impact Research and Industrial Applications for 3-Methoxybenzenethiol (CAS 15570-12-4)


Synthesis of Benzothiopyranoindazole Pharmaceutical Intermediates

3-Methoxybenzenethiol serves as a critical starting material in the multi-step synthesis of pentacyclic benzothiopyrano[4,3,2-cd]indazole derivatives, a class of compounds patented for their potential therapeutic applications [1]. The synthetic route involves condensation with 2,6-dichloro-3-nitrobenzoic acid, followed by intramolecular cyclization, highlighting the compound's utility in constructing complex sulfur-containing heterocycles [1]. The meta-substitution pattern is essential for the correct regiochemistry in the initial condensation step.

Preparation of Diaryl Sulfides via Copper-Catalyzed Coupling

As demonstrated by Kwong and Buchwald, 3-methoxybenzenethiol can be efficiently coupled with a variety of aryl iodides using a copper(I) iodide catalyst system [2]. This method provides a cost-effective and general route to unsymmetrical diaryl sulfides, which are valuable building blocks in pharmaceuticals and agrochemicals. The reaction proceeds under mild conditions and tolerates a range of functional groups, making it suitable for the late-stage diversification of drug candidates [2].

Study of Electronic Effects in Hydrodesulfurization Catalysis

The distinct reactivity of 3-methoxybenzenethiol compared to its ortho and para isomers makes it a valuable probe molecule for studying the electronic effects of substituents on catalytic hydrodesulfurization (HDS) [3]. Researchers can use this compound to deconvolute resonance and inductive contributions to catalyst activity and selectivity, aiding in the design of more efficient catalysts for removing sulfur from petroleum feedstocks [3].

Synthesis of 9-(Thioaryl) Xanthene Derivatives

3-Methoxybenzenethiol has been successfully employed in a scandium triflate-catalyzed one-pot domino reaction to synthesize 9-(thioaryl) xanthenes . This methodology enables the rapid assembly of complex heterocyclic structures containing both carbon-sulfur and carbon-carbon bonds. The mild reaction conditions and use of a catalytic amount of Sc(OTf)3 make this an attractive route for generating libraries of sulfur-containing xanthene derivatives for biological screening .

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